molecular formula C18H21NO4S B11687329 Ethyl 4,5-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11687329
M. Wt: 347.4 g/mol
InChI Key: UUXDKTNSSVDNBK-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 4,5-DIMETHYL-2-[2-(4-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-5-22-18(21)16-12(3)13(4)24-17(16)19-15(20)10-23-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,19,20)

InChI Key

UUXDKTNSSVDNBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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